
4,4'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butadiene core flanked by two diphenyl groups and further substituted with N,N-dimethylaniline moieties. Its structure imparts significant stability and reactivity, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the Sonogashira-Hagihara coupling reaction. This method employs palladium-catalyzed cross-coupling of terminal alkynes with aryl halides in the presence of a copper co-catalyst. The reaction conditions often include the use of triethylamine as a base and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into various molecular assemblies and materials. The compound’s photoluminescent properties are attributed to its conjugated π-system, which allows for efficient absorption and emission of light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares a similar butadiene core but lacks the N,N-dimethylaniline substituents.
4,4’-Bis(N,N-dimethylaniline)stilbene: Contains a stilbene core with similar substituents but differs in the central double bond configuration.
Uniqueness
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a butadiene core with N,N-dimethylaniline groups, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and optical characteristics.
Eigenschaften
CAS-Nummer |
109995-81-5 |
|---|---|
Molekularformel |
C32H32N2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
4-[1-[4-(dimethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C32H32N2/c1-33(2)29-19-15-27(16-20-29)32(28-17-21-30(22-18-28)34(3)4)24-23-31(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-24H,1-4H3 |
InChI-Schlüssel |
AFMLWEOTKMUMEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


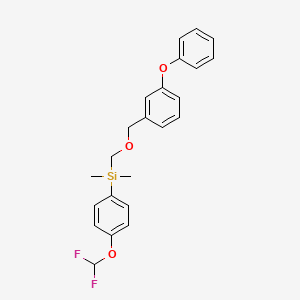
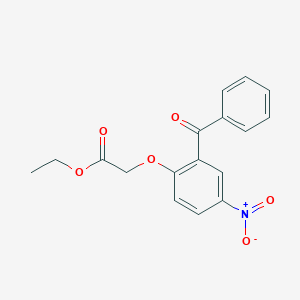
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
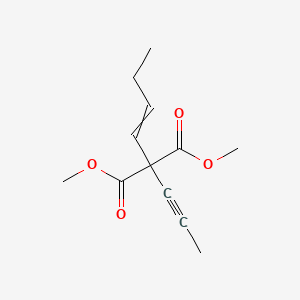
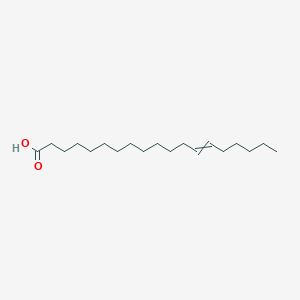
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)

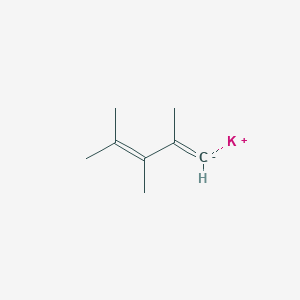
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
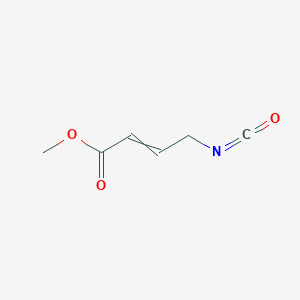

![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
